(2-amino-7H-purin-8-yl)(phenyl)methanol
Description
(2-amino-7H-purin-8-yl)(phenyl)methanol is a purine derivative characterized by a phenyl group and a hydroxymethyl (-CH2OH) substituent at the 8-position of the purine core.
Properties
CAS No. |
4460-09-7 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
(2-amino-7H-purin-8-yl)-phenylmethanol |
InChI |
InChI=1S/C12H11N5O/c13-12-14-6-8-10(17-12)16-11(15-8)9(18)7-4-2-1-3-5-7/h1-6,9,18H,(H3,13,14,15,16,17) |
InChI Key |
RIQYVAYEPWVCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=NC(=NC=C3N2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-7H-purin-8-yl)(phenyl)methanol typically involves the reaction of purine derivatives with phenylmethanol under specific conditions. One common method involves the use of a purine derivative, such as 2-amino-7H-purine, which is reacted with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of (2-amino-7H-purin-8-yl)(phenyl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2-amino-7H-purin-8-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2-amino-7H-purin-8-yl)(phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2-amino-7H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis, leading to potential anticancer effects. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between (2-amino-7H-purin-8-yl)(phenyl)methanol and related purine derivatives:
Functional Implications of Substituents
- Hydrophobic vs. In contrast, the cyclohexylmethoxy group in ’s compound increases steric bulk, which may reduce solubility but improve target binding specificity .
- Hydrogen-Bonding Capacity: The hydroxymethyl (-CH2OH) group in the target compound acts as a hydrogen-bond donor, a feature absent in compounds with amino-substituted rings (e.g., azetidinyl or pyrrolidinyl groups in –6). This could influence interactions with polar enzyme active sites .
- Rigidity vs. The target’s phenylmethanol group offers less rigidity but greater adaptability in binding .
- Electron-Withdrawing Effects : Fluorinated analogs (e.g., ) leverage fluorine’s electron-withdrawing properties to enhance metabolic stability. The absence of fluorine in the target compound may result in faster hepatic clearance .
Physicochemical and Pharmacokinetic Properties
- Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., cyclohexylmethoxy in ). However, it is less polar than the ribose moiety in 8-hydroxyadenosine (), which exhibits high solubility due to multiple hydroxyl groups .
- Metabolic Stability: Compounds with cyclic amine substituents (e.g., azetidinyl, pyrrolidinyl) are often designed to resist cytochrome P450 oxidation, whereas the target’s phenylmethanol group may undergo phase II conjugation (e.g., glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
